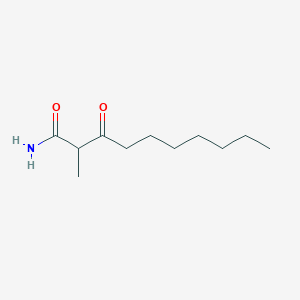
2-Methyl-3-oxodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxodecanamide is an organic compound that belongs to the class of amides It features a carbonyl group (C=O) attached to a nitrogen atom, which is further connected to a decane chain with a methyl substitution at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxodecanamide typically involves the reaction of 2-methyl-3-oxodecanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: 2-Methyl-3-oxodecanoic acid.
Reduction: 2-Methyl-3-hydroxydecanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxodecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its amide functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amide bond can participate in various biochemical pathways, modulating the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxodecanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Methyl-3-hydroxydecanamide: Formed by the reduction of 2-Methyl-3-oxodecanamide.
N-Methyl-3-oxodecanamide: An N-methylated derivative.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62758-03-6 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-methyl-3-oxodecanamide |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-10(13)9(2)11(12)14/h9H,3-8H2,1-2H3,(H2,12,14) |
InChI Key |
KCAIAGZNLLMDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















